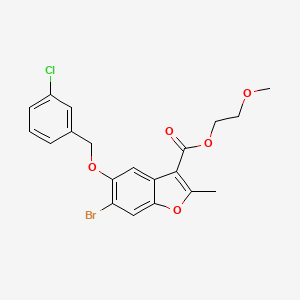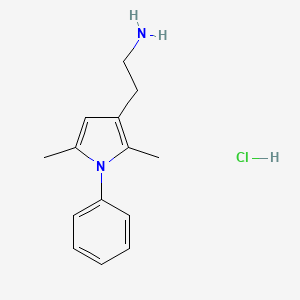
2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 2044901-84-8. It has a molecular weight of 250.77 and its molecular formula is C14H19ClN2 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18N2.ClH/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14;/h3-7,10H,8-9,15H2,1-2H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Properties
The synthesis and structural elucidation of novel chemical entities with pyrrole and amine functionalities, like the mentioned compound, are significant in medicinal chemistry and materials science. For instance, the synthesis of substituted thiazolidinones and their spectroscopic properties offer insights into the structural analogs of pyrrole derivatives. These compounds are explored for their potential biological activities and material applications (Issac & Tierney, 1996).
Antifungal and Antimicrobial Applications
Compounds with pyrrole frameworks are investigated for their antifungal and antimicrobial properties. For example, research into small molecules against Fusarium oxysporum highlights the significance of structure-activity relationships in designing compounds with potential antifungal applications (Kaddouri et al., 2022). Such findings suggest that related compounds, including pyrrole-based amines, could be valuable in developing new antifungal agents.
Supramolecular Chemistry
The development of supramolecular structures utilizing pyrrole derivatives indicates the potential of these compounds in creating novel materials and sensors. Calixpyrrole scaffolds have been employed in the self-assembly of molecular capsules, demonstrating the versatility of pyrrole-containing compounds in designing functional materials with specific binding properties (Ballester, 2011).
Environmental and Health Applications
Amine-functionalized compounds, akin to the specified chemical, have been explored for environmental applications such as the removal of persistent organic pollutants from water. Research into amine-containing sorbents for perfluoroalkyl substances removal illustrates the environmental relevance of such compounds (Ateia et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.ClH/c1-11-10-13(8-9-15)12(2)16(11)14-6-4-3-5-7-14;/h3-7,10H,8-9,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSRUUCIXBUTRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

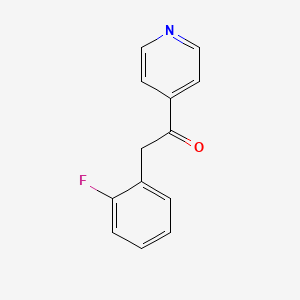
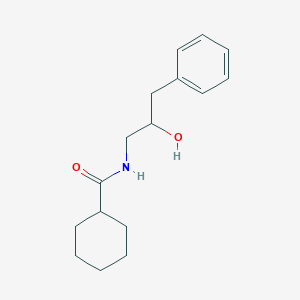
![2-[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2560687.png)

![N-(4-methoxyphenyl)-6-(3-methylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2560694.png)
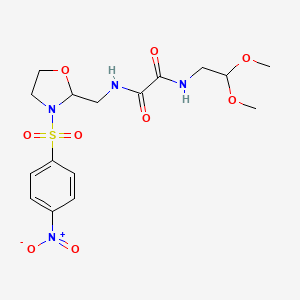

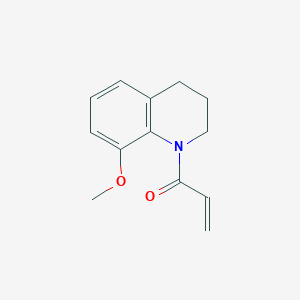
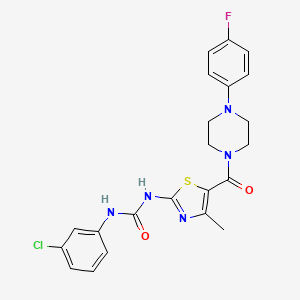
![1'-(2-Azidoacetyl)-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-one](/img/structure/B2560703.png)
![6-fluoro-2-(1H-pyrrol-1-yl)benzo[d]thiazole-4-carboxylic acid](/img/structure/B2560704.png)
![N-(2-ethylphenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2560705.png)
![3-[[(E)-3-(2,5-dichlorothiophen-3-yl)-3-oxoprop-1-enyl]amino]benzonitrile](/img/structure/B2560706.png)
